
3-Fluoro-4-isobutoxybenzoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biodegradation Studies
- Biodegradation by Sphingomonas sp. HB-1 : A study investigated the biodegradation of 3-fluorobenzoate, a compound structurally related to 3-Fluoro-4-isobutoxybenzoic acid, by Sphingomonas sp. HB-1. This bacterium can use 3-fluorobenzoate as a carbon and energy source, degrading it into various fluorinated compounds, including 3-fluorocatechol and 2-fluoromuconic acid (Boersma et al., 2004).
Transformation and Degradation Processes
- Anaerobic Transformation of Phenol to Benzoate : Research utilizing fluorinated analogues like 3-fluorobenzoate has helped elucidate the transformation of phenol to benzoate in anaerobic conditions, showing the introduction of a carboxyl group (Genthner, Townsend & Chapman, 1989).
- Degradation of Fluorobenzoic Acid by Pseudomonas sp. B13 : This study proposed a catabolic pathway for isomeric fluorobenzoates, including compounds similar to this compound, revealing the critical reactions in their degradation process (Schreiber et al., 1980).
Synthesis and Application in Chemistry
- Solid-Phase Synthesis Involving Fluorinated Benzoates : A study explored the solid-phase synthesis techniques involving fluorinated benzoates, which can be relevant for understanding the chemical properties and potential applications of this compound (Stephensen & Zaragoza, 1999).
Insights into Metabolic Pathways
- Metabolism of Fluorinated Benzoates : This research explored the metabolism of fluorinated benzoates in strictly anaerobic conditions, providing insights into the metabolic pathways of compounds like this compound (Mouttaki et al., 2008).
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-isobutoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s fluorine atom can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the isobutoxy group may interact with hydrophobic pockets in enzymes, affecting their catalytic properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, can affect gene expression patterns and metabolic pathways within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. The compound’s fluorine atom can form strong interactions with polar residues, while the isobutoxy group can engage in hydrophobic interactions. These binding interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level triggers a pronounced response. Additionally, high doses of the compound can result in toxic or adverse effects, including disruptions in metabolic processes and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. The compound’s fluorine atom can influence the activity of enzymes involved in its degradation, while the isobutoxy group can affect its solubility and transport within the cell. These interactions can impact metabolic flux and metabolite levels, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffused into cells. Once inside, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, affecting gene expression and chromatin structure .
Propriétés
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZDQZXTSSWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



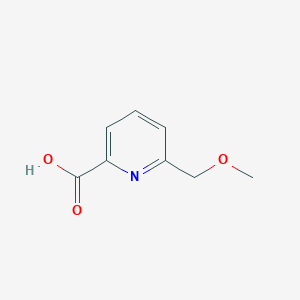

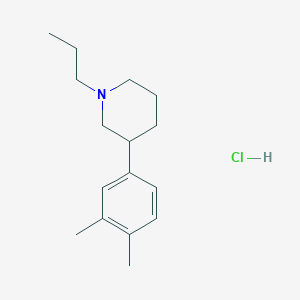
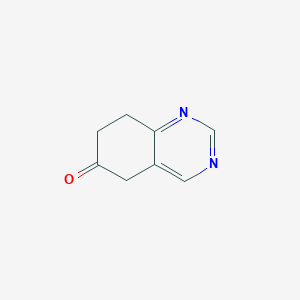
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)

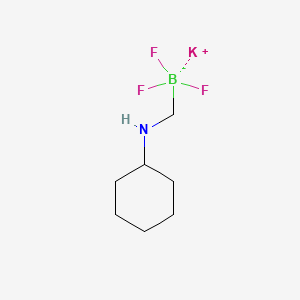
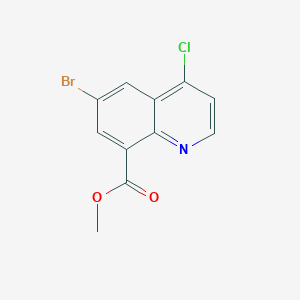
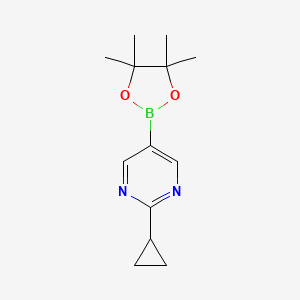
![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
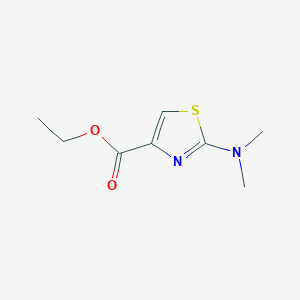
![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
